

A Technical Guide to Foy 251 (Nafamostat Mesylate) as a TMPRSS2 Inhibitor

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Compound of Interest

Compound Name: Foy 251

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This document provides a comprehensive technical overview of **Foy 251**, also known as nafamostat mesylate, and its function as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibition.

Introduction: The Role of TMPRSS2 in Viral Pathogenesis

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface serine protease that is crucial for the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3] For SARS-CoV-2, viral entry into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[2][4] Following receptor binding, the S protein must be proteolytically cleaved, or "primed," at its S1/S2 and S2' sites.[2][5] This priming event, predominantly mediated by TMPRSS2 at the cell surface, triggers a conformational change in the S protein that is essential for the fusion of the viral and host cell membranes, ultimately allowing the viral genome to enter the cytoplasm.[4][5][6]

Given its critical role in the viral life cycle, TMPRSS2 has emerged as a high-value therapeutic target for preventing viral infection.[2][7] Inhibiting the proteolytic activity of TMPRSS2 can effectively block viral entry.[8][9] **Foy 251** (nafamostat mesylate) is a potent, synthetic serine

protease inhibitor that has demonstrated significant inhibitory activity against TMPRSS2.[8][10][11] This guide explores the molecular basis and empirical evidence for its function.

Mechanism of Action of Foy 251

Foy 251 (nafamostat) is a broad-spectrum serine protease inhibitor that functions through covalent modification of the enzyme's active site.[11][12][13] The inhibitory mechanism against TMPRSS2 involves a two-step process:

- **Reversible Binding:** The inhibitor first binds non-covalently to the active site of TMPRSS2, forming a Michaelis complex.[13][14] The guanidinium head of the nafamostat molecule fits into the S1 pocket of the protease, interacting with key residues such as Asp435.[12][15]
- **Covalent Inhibition:** Following initial binding, a reactive ester group on the inhibitor forms a long-lived covalent acyl-enzyme complex with the catalytic Serine 441 residue in the TMPRSS2 active site.[13][14][16] This covalent modification effectively inactivates the enzyme, preventing it from cleaving its natural substrates, including the viral spike protein.

Molecular dynamics simulations and in vitro assays have confirmed that while both **Foy 251** (nafamostat) and a related compound, camostat, form an identical covalent complex, nafamostat exhibits a higher population of the preceding Michaelis complex.[12][17] This greater stability in the pre-covalent state is believed to contribute to its more frequent formation of the covalent bond and, consequently, its higher inhibitory potency compared to camostat.[12][17]

Quantitative Inhibition Data

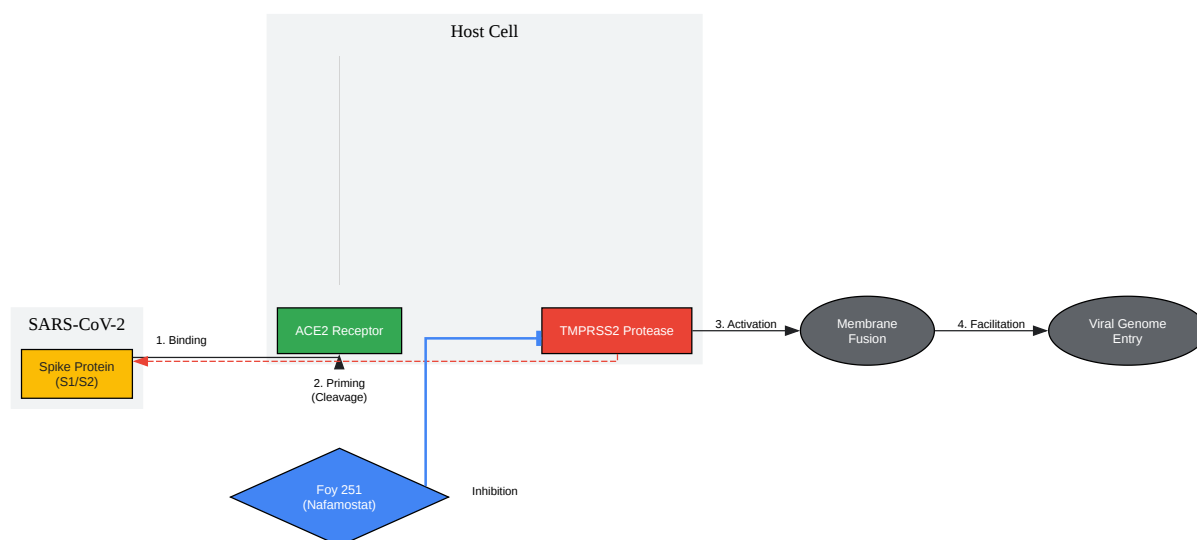
The inhibitory potency of **Foy 251** (nafamostat) and related compounds against TMPRSS2 has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key metrics. A summary of reported values is presented below for comparison.

Compound	Assay Type	Metric	Reported Value (nM)	Reference(s)
Foy 251 (Nafamostat)	Biochemical (Recombinant TMPRSS2)	IC50	0.27	[18][19]
Camostat Mesylate	Biochemical (Recombinant TMPRSS2)	IC50	6.2	[18][19]
IC50	4.2	[20][21]		
Apparent IC50	2.7 ± 0.4	[22]		
Foy 251 (as Camostat metabolite GPBA)	Biochemical (Recombinant TMPRSS2)	IC50	33.3	[18][19]
IC50	70.3	[20][21]		
Apparent IC50	4.3 ± 0.9	[22]		
Gabexate Mesylate	Biochemical (Recombinant TMPRSS2)	IC50	130	[18][19]
Foy 251 (Nafamostat)	SARS-CoV-2 Cell Entry (Calu-3 cells)	EC50	~10	[23]
Camostat Mesylate	VSV Pseudoparticle Entry (Calu-3 cells)	EC50	107	[20]
Foy 251 (as Camostat metabolite GPBA)	VSV Pseudoparticle Entry (Calu-3 cells)	EC50	178	[20]

Note: **Foy 251** is the chemical name for nafamostat. It is also important to distinguish it from FOY-251, which is the primary active metabolite of Camostat, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GPBA). The table reflects data for both nafamostat and camostat's metabolite where specified. The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and assay formats.

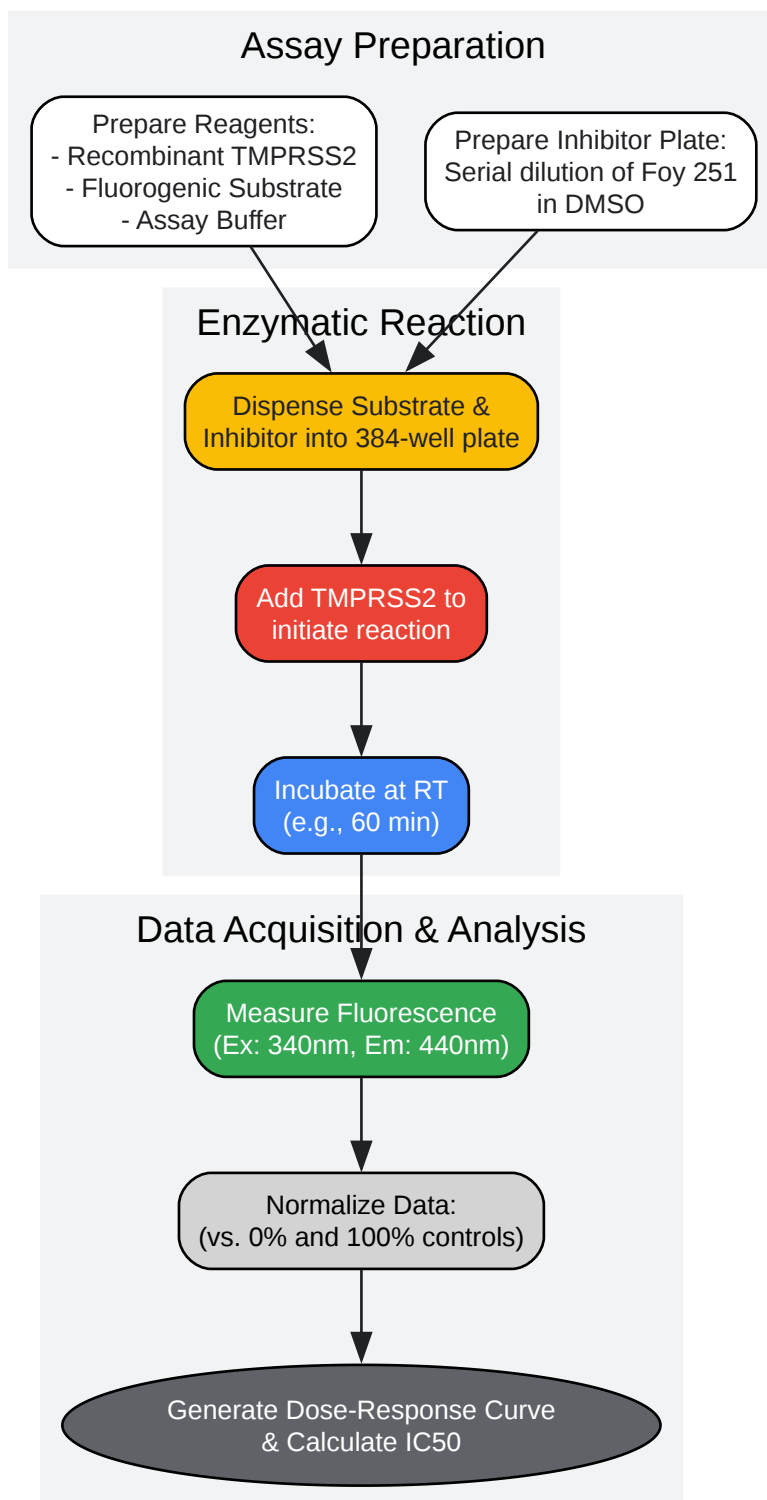
Visualized Pathways and Workflows

To clarify the biological context and experimental procedures, the following diagrams are provided.



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Caption: TMPRSS2-mediated viral entry pathway and its inhibition by **Foy 251** (Nafamostat).



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Caption: Workflow for a biochemical fluorogenic assay to determine the IC₅₀ of TMPRSS2 inhibitors.

Experimental Protocols

The following protocols are representative of the methods used to determine the inhibitory activity of compounds like **Foy 251** against TMPRSS2.

This protocol is adapted from methodologies reported for quantifying the inhibition of recombinant TMPRSS2.^{[18][24][25][26]}

Objective: To determine the IC₅₀ value of **Foy 251** against recombinant human TMPRSS2.

Materials:

- Recombinant human TMPRSS2 enzyme
- Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
- **Foy 251** (Nafamostat Mesylate)
- Dimethyl sulfoxide (DMSO)
- Black, low-volume 384- or 1536-well assay plates
- Acoustic liquid handler (e.g., ECHO 655) for precision dispensing
- Fluorescence plate reader

Procedure:

- Inhibitor Preparation: Prepare a stock solution of **Foy 251** in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve.

Prepare DMSO-only wells for the negative control (0% inhibition) and wells without enzyme for the positive control (100% inhibition).

- Assay Plate Preparation: Using an acoustic dispenser, transfer a small volume (e.g., 20-60 nL) of each inhibitor concentration and the DMSO control into the designated wells of the assay plate.
- Substrate Addition: Dispense the Boc-QAR-AMC substrate, diluted in Assay Buffer to the desired final concentration (typically at or below the K_m , e.g., 10 μM), into all wells.
- Reaction Initiation: Dilute the recombinant TMPRSS2 enzyme in cold Assay Buffer to a predetermined concentration (e.g., 1 μM , sufficient to achieve ~20% substrate cleavage in the incubation period).[24][27] Initiate the enzymatic reaction by dispensing the diluted enzyme into all wells except for the positive control (100% inhibition) wells. The final reaction volume is typically small (e.g., 5-25 μL).[18][24]
- Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.
- Fluorescence Reading: Measure the fluorescence intensity on a plate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.
- Data Analysis:
 - Subtract the background fluorescence from the positive control wells (no enzyme).
 - Normalize the data by setting the average of the negative controls (DMSO only) to 100% activity and the positive controls to 0% activity.
 - Plot the normalized percent inhibition against the logarithm of the **Foy 251** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value.

This protocol measures the inhibition of viral entry into cells co-expressing the necessary host factors.[20]

Objective: To determine the EC50 value of **Foy 251** for the inhibition of TMPRSS2-dependent SARS-CoV-2 Spike-mediated cell entry.

Materials:

- Target cells: Calu-3 human lung cells (endogenously express ACE2 and TMPRSS2).
- Pseudotyped viral particles: Lentiviral or VSV particles expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase).
- Cell culture medium (e.g., DMEM with 10% FBS).
- **Foy 251** (Nafamostat Mesylate).
- Luciferase assay reagent.
- White, opaque 96-well cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Inhibitor Treatment: On the day of the assay, remove the culture medium and add fresh medium containing serial dilutions of **Foy 251**. Include a vehicle-only (DMSO) control. Pre-incubate the cells with the inhibitor for 2 hours at 37°C.[\[20\]](#)
- Infection: Following pre-incubation, add the SARS-CoV-2 pseudoparticles to each well.
- Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
- Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence in each well using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control wells (100% entry).

- Plot the percent inhibition against the logarithm of the **Foy 251** concentration.
- Fit the data to a dose-response curve to calculate the EC50 value.
- A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not due to cell death.

Conclusion

Foy 251 (nafamostat mesylate) is a highly potent, covalent inhibitor of the host cell protease TMPRSS2.[12][18] Its ability to block the proteolytic priming of the SARS-CoV-2 spike protein prevents viral entry into host cells, establishing it as a candidate for antiviral therapy.[9][10][28] The quantitative data, supported by detailed biochemical and cell-based protocols, provide a robust framework for its evaluation. The methodologies and data presented in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of TMPRSS2 inhibitors as a strategy to combat respiratory virus infections.

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References

- 1. mdpi.com [mdpi.com]
- 2. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Expression, Pathological Roles, and Inhibition of TMPRSS2, the Serine Protease Responsible for SARS-CoV-2 Spike Protein Activation [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]

- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. RANdomized Clinical Trial Of Nafamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. biorxiv.org [biorxiv.org]
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